Cas no 1012954-57-2 (3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide)
![3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/1012954-57-2x500.png)
3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide 化学的及び物理的性質
名前と識別子
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- 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide
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- インチ: 1S/C17H10BrF3N2O2/c18-13-8-10(5-6-15(13)24)7-11(9-22)16(25)23-14-4-2-1-3-12(14)17(19,20)21/h1-8,24H,(H,23,25)
- InChIKey: PVTWNYGGSLBIGY-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1C(F)(F)F)(=O)C(C#N)=CC1=CC=C(O)C(Br)=C1
じっけんとくせい
- 密度みつど: 1.650±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 535.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 7.42±0.35(Predicted)
3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585414-0.05g |
3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
1012954-57-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamideに関する追加情報
Professional Introduction to Compound with CAS No. 1012954-57-2 and Product Name: 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide
The compound with the CAS number 1012954-57-2 and the product name 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a bromo substituent, a hydroxy group, a cyano moiety, and a trifluoromethyl group, contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that exhibit potent biological activity. Among these, molecules containing aromatic rings with electron-withdrawing groups have shown particular promise in targeting various therapeutic pathways. The compound in question, with its 3-(3-Bromo-4-hydroxyphenyl) core structure, is no exception. This moiety is known to interact favorably with biological targets, making it an attractive scaffold for drug design.
The cyano group at the 2-position of the propenamide moiety introduces a region of high electrophilicity, which can be exploited for further functionalization. This feature is particularly valuable in medicinal chemistry, where selective modifications can lead to the discovery of new drug candidates with enhanced efficacy and reduced side effects. Additionally, the trifluoromethyl group at the 2-position of the phenyl ring enhances the lipophilicity of the molecule, improving its membrane permeability and bioavailability—a critical factor in drug development.
Recent studies have highlighted the importance of bromo and hydroxy containing compounds in medicinal chemistry. These functional groups are known to modulate enzyme activity and receptor binding affinity, making them essential for designing drugs that target specific biological pathways. For instance, compounds containing a bromo substituent have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammation pathways. Similarly, molecules with a hydroxy group are often found in drugs that target metabolic disorders due to their ability to interact with hydrophilic pockets on biological targets.
The structural complexity of 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide also makes it an interesting candidate for computational studies. Advanced computational techniques such as molecular docking and quantum mechanics simulations can be employed to understand its interactions with biological targets at a molecular level. These studies can provide valuable insights into the compound's mechanism of action and help guide further optimization efforts.
Moreover, the compound's potential applications extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and material science. For example, derivatives of this molecule could be explored as intermediates in the synthesis of novel pesticides or as components in advanced materials with tailored properties.
In conclusion, the compound with CAS number 1012954-57-2 and product name 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide represents a promising candidate for further research and development. Its intricate structure and diverse functional groups make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research in this area continues to advance, it is likely that this compound will play a significant role in shaping the future of pharmaceutical chemistry.
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